2,4-Nonadecadiynsäure

Übersicht

Beschreibung

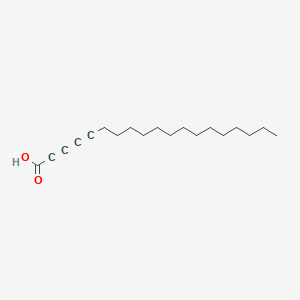

2,4-Nonadecadiynoic acid is a chemical compound with the molecular formula C19H30O2 . It has an average mass of 290.440 Da and a monoisotopic mass of 290.224579 Da . It is also known by other names such as Nonadeca-2,4-diynoic acid .

Molecular Structure Analysis

The molecular structure of 2,4-Nonadecadiynoic acid consists of 19 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would determine the physical and chemical properties of the compound.Physical And Chemical Properties Analysis

2,4-Nonadecadiynoic acid is a solid at 20 degrees Celsius . It has a melting point of 69 degrees Celsius . It’s sensitive to light, air, and heat . It’s recommended to store it under inert gas at a temperature below 0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medizin

2,4-Nonadecadiynsäure hat potenzielle Anwendungen in der Medizin, insbesondere bei der Entwicklung von Diagnostika. Zum Beispiel könnte sie bei der Synthese von Radiopharmazeutika für bildgebende Verfahren eingesetzt werden . Ihre Eigenschaften ermöglichen möglicherweise die Herstellung von Verbindungen, die auf bestimmte Gewebe oder Organe abzielen, was bei der Erkennung und Diagnose von Krankheiten hilft.

Nanotechnologie

Im Bereich der Nanotechnologie wird this compound für ihre Fähigkeit untersucht, selbstorganisierte Monoschichten auf Oberflächen zu bilden . Diese Monoschichten können bei der Herstellung von molekularen Geräten, Sensoren und als Komponente bei der Entwicklung von Nanomaterialien mit spezifischen Eigenschaften eingesetzt werden.

Materialwissenschaften

This compound findet ihre Anwendung in den Materialwissenschaften als Vorläufer für die Synthese von Polymeren mit einzigartigen Eigenschaften . Sie kann verwendet werden, um Polymere herzustellen, die lichtempfindlich und wärmeempfindlich sind, was für die Entwicklung intelligenter Materialien mit Anwendungen von der Elektronik bis hin zu Beschichtungen wertvoll ist.

Umweltwissenschaften

Das Potenzial der Verbindung für die Umweltwissenschaften liegt in ihrer Fähigkeit, mit anderen Chemikalien und Materialien zu interagieren, was für die Umweltüberwachung und -sanierung genutzt werden könnte . Ihre Reaktivität kann bei Prozessen wie der Entgiftung von Schadstoffen oder der Entwicklung umweltfreundlicher Pestizide von Vorteil sein.

Analytische Chemie

In der analytischen Chemie könnte this compound als Standard oder Reagenz in verschiedenen analytischen Methoden eingesetzt werden . Ihre genau definierten Eigenschaften und ihre Reaktivität machen sie für den Einsatz in der Chromatographie, Spektroskopie und anderen Techniken geeignet, die präzise Messungen erfordern.

Biochemie

This compound kann Anwendungen in der biochemischen Forschung haben, insbesondere bei der Untersuchung von Lipidmembranen und dem Fettsäurestoffwechsel . Ihre Struktur ähnelt natürlichen Fettsäuren, was sie zu einem nützlichen Werkzeug machen könnte, um die Rolle von Lipiden in biologischen Systemen zu verstehen.

Pharmakologie

In der Pharmakologie werden Derivate von this compound auf ihr therapeutisches Potenzial untersucht. Forschungen deuten darauf hin, dass diese Derivate bei der Behandlung von Entzündungszuständen wirksam sein könnten und auch antimikrobielle Eigenschaften aufweisen könnten .

Safety and Hazards

2,4-Nonadecadiynoic acid may cause skin irritation and serious eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Biochemische Analyse

Biochemical Properties

2,4-Nonadecadiynoic Acid plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on surfaces. This compound interacts with various enzymes and proteins, including those involved in lipid metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within biological membranes .

Cellular Effects

2,4-Nonadecadiynoic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and oxidative stress responses. Additionally, this compound can modulate cell signaling pathways by interacting with membrane-bound receptors and enzymes .

Molecular Mechanism

At the molecular level, 2,4-Nonadecadiynoic Acid exerts its effects through binding interactions with biomolecules such as proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, 2,4-Nonadecadiynoic Acid has been shown to inhibit certain lipases, thereby affecting lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Nonadecadiynoic Acid can change over time due to its stability and degradation properties. This compound is sensitive to light and heat, which can lead to its degradation and a subsequent decrease in its biological activity. Long-term studies have shown that 2,4-Nonadecadiynoic Acid can have lasting effects on cellular function, particularly in terms of lipid metabolism and oxidative stress responses .

Dosage Effects in Animal Models

The effects of 2,4-Nonadecadiynoic Acid vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and reduce oxidative stress. At high doses, it may exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

2,4-Nonadecadiynoic Acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which facilitate its incorporation into lipid molecules. This compound can also affect metabolic flux by altering the levels of key metabolites involved in lipid biosynthesis and degradation .

Transport and Distribution

Within cells and tissues, 2,4-Nonadecadiynoic Acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization within cellular membranes and lipid droplets. The compound’s distribution is influenced by its hydrophobic nature, which allows it to integrate into lipid-rich environments .

Subcellular Localization

2,4-Nonadecadiynoic Acid is primarily localized within cellular membranes and lipid droplets. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications can affect the compound’s ability to interact with specific biomolecules and exert its biological effects .

Eigenschaften

IUPAC Name |

nonadeca-2,4-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKNZQNITZRUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597769 | |

| Record name | Nonadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76709-55-2 | |

| Record name | Nonadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Nonadecadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)